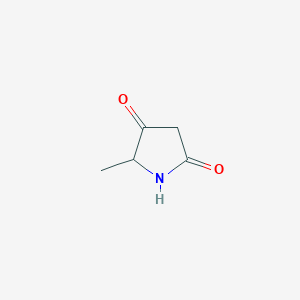

5-Methylpyrrolidine-2,4-dione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methylpyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-4(7)2-5(8)6-3/h3H,2H2,1H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKNQZBZGSFRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methylpyrrolidine 2,4 Dione and Its Analogues

Multi-step Synthesis Strategies

The construction of the 5-Methylpyrrolidine-2,4-dione core and its analogues often necessitates multi-step synthetic sequences. These strategies provide the flexibility to introduce various substituents and control stereochemistry. A common approach begins with readily available starting materials, such as amino acids or maleic anhydride (B1165640) derivatives, and proceeds through a series of transformations to build the desired heterocyclic system.

One prominent multi-step strategy involves the Dieckmann cyclization. For instance, the total synthesis of leopolic acid A, which features a 2,3-pyrrolidinedione nucleus, utilized a Dieckmann cyclization as a key step to form the ring. nih.gov Another versatile approach is the use of multicomponent reactions, which allow for the construction of complex pyrrolidinedione cores in a single step from multiple starting materials. smolecule.combeilstein-journals.org For example, a three-component reaction of an aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate can yield substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which are precursors to pyrrolidine-2,3-diones. beilstein-journals.org

Retrosynthetic analysis is a crucial tool in designing multi-step syntheses, allowing chemists to work backward from the target molecule to identify simpler, commercially available precursors. youtube.com This approach helps in planning efficient synthetic routes and overcoming potential challenges, such as the instability of certain intermediates. For example, the synthesis of some N-unsubstituted pyrrolidinedione scaffolds has been found to be challenging due to their instability, which can be addressed by careful selection of protecting groups and reaction conditions. nih.gov The use of flow chemistry, where reactions are carried out in a continuous stream, is an emerging paradigm that can streamline multi-step syntheses by integrating multiple reaction and purification steps into a single continuous sequence. syrris.jp

Asymmetric Synthesis Approaches for Chiral Centers

The introduction of chiral centers, particularly at the C-5 position of the pyrrolidine-2,4-dione (B1332186) ring, is of significant interest as it allows for the synthesis of enantiomerically pure compounds with potentially enhanced biological activity. Asymmetric synthesis strategies are employed to control the stereochemistry of these centers.

A widely used method involves starting with a chiral precursor, such as a natural amino acid. For example, (S)-5-Benzylpyrrolidine-2,4-dione can be prepared from L-phenylalanine methyl ester hydrochloride. nih.govnih.gov This approach leverages the inherent chirality of the starting material to produce the desired enantiomer of the target compound.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral pyrrolidine-based organocatalysts, often derived from proline, can effectively catalyze a variety of reactions, including aldol (B89426) and Michael additions, to generate chiral products with high enantioselectivity. mdpi.com For instance, bifunctional urea (B33335) catalysts have been successfully used in the asymmetric [3+2]-annulation reaction to synthesize spiro[benzofuran-pyrrolidine]-indolinediones with excellent stereocontrol. rsc.org Furthermore, rhodium-catalyzed asymmetric transfer hydrogenation represents another efficient method for the stereodivergent synthesis of chiral succinimides, which are closely related to pyrrolidine-2,5-diones. researchgate.net

| Chiral Starting Material | Target Compound | Key Reaction | Reference |

| L-Phenylalanine methyl ester hydrochloride | (S)-5-Benzylpyrrolidine-2,4-dione | Cyclization | nih.govnih.gov |

| L-Proline derivatives | Chiral pyrrolidines | Organocatalysis | mdpi.com |

| Glyceric acid methyl ester | Chiral organocatalyst | Multi-step synthesis | mdpi.com |

Catalytic Methods in Pyrrolidinedione Synthesis

Catalysis plays a pivotal role in the synthesis of pyrrolidinediones, offering efficient and selective routes to these compounds. Both metal-based and organocatalysts are employed to facilitate key bond-forming reactions and control reaction pathways.

Metal Catalysis: Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are widely used. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl groups onto the pyrrolidinedione scaffold. acs.org Catalytic hydrogenation is another crucial process, often employing catalysts like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), to reduce double bonds or remove protecting groups. wikipedia.orgorganicchemistrydata.org For example, the final step in the synthesis of leopolic acid A involved a catalytic hydrogenation to deprotect the molecule. nih.gov The activity and selectivity of these catalysts can be influenced by the choice of metal, ligands, and reaction conditions. wikipedia.orgmdpi.com

Organocatalysis: As mentioned previously, organocatalysis has become a cornerstone of asymmetric pyrrolidinedione synthesis. mdpi.com Chiral amines, prolinamides, and other small organic molecules can catalyze reactions with high stereocontrol. For example, a three-component system can act as an organocatalyst for the Michael addition of ketones to N-substituted maleimides, leading to pyrrolidine-2,5-dione derivatives. ebi.ac.uk Laccase enzymes have also been utilized in biocatalytic approaches for the synthesis of functionalized pyrrolidine-2,3-diones under mild conditions. researchgate.net

Derivatization Techniques for Functionalization

The functionalization of the pyrrolidine-2,4-dione core is essential for creating a diverse library of analogues with varied properties. Derivatization can be achieved at different positions of the ring, allowing for the introduction of a wide range of functional groups.

N-Functionalization: The nitrogen atom of the pyrrolidine (B122466) ring is a common site for derivatization. N-alkylation can be achieved using alkyl halides in the presence of a base. vulcanchem.com For instance, the synthesis of 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione can be accomplished through condensation reactions. The introduction of N-aryl groups can be performed via copper-catalyzed Goldberg-type reactions. researchgate.net

C-3 and C-4 Functionalization: The carbon atoms at positions 3 and 4 are also amenable to modification. The C-3 position can be functionalized through alkylation or Michael addition. The presence of an acyl group at the C-4 position enables further derivatization through reactions with nucleophiles like hydroxylamine. beilstein-journals.org

C-5 Functionalization: The C-5 position can be substituted using various synthetic methods, often starting from precursors that already contain the desired substituent. For example, the synthesis of 5-substituted pyrrolidine-2,4-diones can be achieved through less costly methods using easily obtainable starting chemical compounds. uitm.edu.my

| Position | Derivatization Technique | Reagents | Reference |

| N-1 | Alkylation | Alkyl halides, Base | vulcanchem.com |

| N-1 | Arylation | Aryl halides, Copper catalyst | researchgate.net |

| C-3 | Alkylation/Michael Addition | Eicosenyl halides/Activated double bond | |

| C-4 | Nucleophilic Addition | Hydroxylamine | beilstein-journals.org |

| C-5 | Various | From substituted precursors | uitm.edu.my |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is a critical aspect of synthesizing this compound and its analogues to ensure high yields and purity. This involves a systematic investigation of various parameters, including solvent, temperature, reaction time, and catalyst loading.

The choice of solvent can significantly impact reaction outcomes. For instance, in the synthesis of certain pyrrolidine-2,3-dione (B1313883) derivatives, ethanol (B145695) was found to be a better solvent than glacial acetic acid, leading to a dramatic increase in product yield. beilstein-journals.org Similarly, for 1,3-dipolar cycloaddition reactions to form spirooxindole derivatives, various solvents with different polarities are often explored to find the optimal conditions. researchgate.netresearchgate.net

Temperature and reaction time are also crucial parameters. For example, the synthesis of the 2,5-pyrrolidinedione core from maleic anhydride derivatives is typically carried out at elevated temperatures (80–120°C) for several hours. The optimization of these parameters is often performed through systematic screening, as demonstrated in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net

The molar ratio of reactants and the amount of catalyst used can also have a profound effect on the reaction. In multicomponent reactions, optimizing the stoichiometry of the starting materials is essential for maximizing the yield of the desired product. beilstein-journals.org For catalytic reactions, minimizing the catalyst loading while maintaining high efficiency is a key goal. rsc.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Methylpyrrolidine 2,4 Dione

Nucleophilic Addition Reactions Involving Carbonyl Groups

The reactivity of the carbonyl group is influenced by the electronic environment. The carbon-oxygen double bond is polarized due to the higher electronegativity of oxygen, resulting in a partial positive charge on the carbon atom, making it an attractive site for nucleophiles. masterorganicchemistry.comlibretexts.org

A general representation of nucleophilic addition to a carbonyl group is as follows:

Step 1: Nucleophilic Attack. A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a new C-Nu sigma bond. The electrons from the pi bond move to the oxygen atom, creating a tetrahedral alkoxide intermediate. libretexts.orgmsu.ru

Step 2: Protonation. The negatively charged oxygen of the alkoxide intermediate is protonated by an acid source (H-A) to yield an alcohol. libretexts.orgmsu.ru

The nature of the nucleophile determines the reversibility of the reaction. Strong nucleophiles, such as those found in Grignard reagents and hydrides, lead to irreversible additions. masterorganicchemistry.com Conversely, reactions with weaker nucleophiles can be reversible. masterorganicchemistry.com

Cycloaddition Reactions and Ring-Opening of Oxirane Moieties

While specific studies on the cycloaddition reactions of 5-Methylpyrrolidine-2,4-dione are not extensively detailed in the provided search results, the general principles of cycloaddition reactions involving similar heterocyclic systems can be considered. For instance, the α,β-unsaturated carbonyl moiety present in some derivatives can act as a dienophile in Diels-Alder reactions.

The ring-opening of oxiranes (epoxides) by nucleophiles is a well-established synthetic method for the formation of β-amino alcohols. researchgate.net In the context of this compound, the nitrogen atom can act as a nucleophile, attacking one of the electrophilic carbons of the oxirane ring. This reaction typically proceeds via an SN2 mechanism, leading to the opening of the three-membered ring and the formation of a new C-N bond. The regioselectivity of the attack (i.e., which carbon of the oxirane is attacked) is influenced by steric and electronic factors of both the oxirane and the nucleophile.

Condensation Reaction Mechanisms

Condensation reactions are a key feature of the reactivity of this compound, primarily involving the active methylene (B1212753) group at the C3 position. These protons are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for the formation of an enolate anion in the presence of a base, which can then act as a nucleophile.

A notable example is the Knoevenagel condensation, where the enolate of this compound reacts with aldehydes or ketones. mdpi.com The general mechanism proceeds as follows:

Enolate Formation: A base removes a proton from the C3 position of the pyrrolidine-2,4-dione (B1332186), forming a resonance-stabilized enolate.

Nucleophilic Addition: The enolate attacks the carbonyl carbon of an aldehyde or ketone, forming an aldol-type addition product.

Dehydration: The intermediate alcohol often undergoes dehydration to yield a more stable, conjugated α,β-unsaturated product.

Research has shown that condensation of ethyl-4-hydroxy-2-oxo-Δ³-pyrroline-3-carboxylate with aromatic aldehydes results in the formation of (E)-5-arylmethylene derivatives. rsc.orgrsc.org Similarly, condensation reactions can be utilized to synthesize various derivatives, such as those involving hydrazine (B178648) to form hydrazones. nih.gov

Oxidation Pathways and Formation of Oxo Derivatives

The oxidation of this compound can lead to the formation of various oxo derivatives. The specific outcome of the oxidation depends on the oxidizing agent and the reaction conditions. For instance, the methylene group at the C5 position can be oxidized to a carbonyl group, yielding 1-methylpyrrolidine-2,5-dione. rug.nl

Studies on similar heterocyclic 1,3-dicarbonyl compounds have demonstrated that Mn(III)-initiated aerobic oxidation can lead to the formation of hydroperoxides, which can subsequently be converted to the corresponding alcohols. researchgate.net While not directly on this compound, this suggests a potential pathway for its oxidation.

Common oxidizing agents that can be employed for the oxidation of similar pyrrolidine (B122466) derivatives include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄).

Reduction Pathways to Pyrrolidine Derivatives

The carbonyl groups of this compound can be reduced to hydroxyl groups, leading to the formation of pyrrolidine derivatives. The choice of reducing agent is crucial for controlling the extent of reduction.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carbonyl groups to methylene groups, yielding the corresponding pyrrolidine. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically used for the selective reduction of ketones to secondary alcohols. In the case of this compound, NaBH₄ could potentially reduce one or both carbonyl groups to hydroxyl groups, forming hydroxy-pyrrolidinone or dihydroxy-pyrrolidine derivatives.

For example, the reduction of N-alkylated pyrrolidine-2,5-diones with NaBH₄ in methanol (B129727) has been shown to produce 5-hydroxy-2-pyrrolidones. researchgate.net

Nucleophilic Substitution Reactions at Nitrogen

The nitrogen atom of the pyrrolidine ring in this compound possesses a lone pair of electrons and can act as a nucleophile. This allows for nucleophilic substitution reactions, particularly N-alkylation. gacariyalur.ac.in In this type of reaction, the nitrogen atom attacks an electrophilic carbon, typically from an alkyl halide, displacing a leaving group. gacariyalur.ac.in

The general mechanism for N-alkylation is as follows:

The nucleophilic nitrogen atom of the pyrrolidine-2,4-dione attacks the electrophilic carbon of an alkyl halide (R-X).

A transition state is formed where the N-R bond is forming and the C-X bond is breaking.

The leaving group (X⁻) departs, resulting in the N-alkylated product.

This reaction is a common method for introducing various substituents onto the nitrogen atom of the pyrrolidine ring, allowing for the synthesis of a wide range of derivatives. researchgate.netpublish.csiro.au For instance, N-alkylation of pyrrolidine-2,5-dione with 2-(3,4-dihydro-1-naphthalenyl)ethyl-4-methylphenylsulfonates has been reported. researchgate.net

| Reaction Type | Reactant(s) | Product(s) | Key Reagents/Conditions | Reference(s) |

| Nucleophilic Addition | This compound, Nucleophile | Alcohol derivative | Nucleophile, Acid | libretexts.orgmsu.ru |

| Condensation | Ethyl-4-hydroxy-2-oxo-Δ³-pyrroline-3-carboxylate, Aromatic aldehyde | (E)-5-Arylmethylene derivative | - | rsc.orgrsc.org |

| Oxidation | 1-Methylpyrrolidin-2-one | 1-Methylpyrrolidine-2,5-dione | - | rug.nl |

| Reduction | N-alkylated pyrrolidine-2,5-diones | 5-Hydroxy-2-pyrrolidones | NaBH₄, Methanol | researchgate.net |

| N-Alkylation | Pyrrolidine-2,5-dione, Alkylating agent | N-alkylated pyrrolidine-2,5-dione | Alkyl halide or sulfonate | researchgate.net |

Sophisticated Spectroscopic and Analytical Characterization in Research of 5 Methylpyrrolidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For 5-Methylpyrrolidine-2,4-dione, both ¹H (proton) and ¹³C (carbon-13) NMR would provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include:

A doublet for the methyl (CH₃) group protons at the C5 position, with its chemical shift influenced by the adjacent chiral center.

A quartet or multiplet for the proton at the C5 position, coupled to the methyl protons and any protons on the nitrogen atom.

Signals corresponding to the methylene (B1212753) (CH₂) protons at the C3 position.

A broad signal for the amine (NH) proton, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Expected signals would include:

Two distinct signals for the carbonyl carbons (C=O) at the C2 and C4 positions, appearing in the downfield region of the spectrum.

A signal for the chiral carbon at the C5 position, bonded to the methyl group and nitrogen.

A signal for the methylene carbon at the C3 position.

A signal for the methyl carbon.

Studies on the broader class of 3-acylpyrrolidine-2,4-diones, also known as tetramic acids, indicate that these compounds can exist in solution as a mixture of tautomers. rsc.org This tautomerism would be observable in NMR spectra, potentially showing multiple sets of peaks corresponding to each form present in equilibrium. The exact chemical shifts would be dependent on the solvent used for the analysis.

| ¹H NMR Predicted Signals for this compound |

| Proton Type |

| CH₃ |

| CH (at C5) |

| CH₂ |

| NH |

| ¹³C NMR Predicted Signals for this compound |

| Carbon Type |

| C=O (at C2 and C4) |

| CH (at C5) |

| CH₂ |

| CH₃ |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

Key vibrational modes expected in the IR spectrum include:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amine group.

C-H Stretching: Absorptions typically found just below 3000 cm⁻¹ for the methyl and methylene groups.

C=O Stretching: Strong, sharp absorption bands in the region of 1650-1750 cm⁻¹ are characteristic of the two carbonyl (dione) groups. The exact frequency can be influenced by ring strain and potential hydrogen bonding.

C-N Stretching: A signal in the range of 1000-1250 cm⁻¹ would indicate the carbon-nitrogen bond.

| IR Spectroscopy Predicted Absorption Bands for this compound |

| Functional Group |

| N-H Stretch |

| C-H Stretch (Aliphatic) |

| C=O Stretch (Amide/Ketone) |

| C-N Stretch |

Mass Spectrometry (MS, ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for polar molecules like this compound.

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for such cyclic compounds may involve the loss of small molecules like carbon monoxide (CO), or cleavage of the ring structure, leading to characteristic fragment ions. LC-MS analysis would be valuable for separating this compound from a mixture and obtaining its mass spectrum for identification.

| Mass Spectrometry Data for this compound |

| Analysis |

| Molecular Ion Peak [M]⁺ |

| Fragmentation Pattern |

| High-Resolution MS |

Single-Crystal X-ray Diffraction Analysis

This analysis would confirm the five-membered ring structure, the positions of the methyl and carbonyl groups, and provide insight into intermolecular interactions, such as hydrogen bonding involving the N-H group and carbonyl oxygens, which dictate the crystal packing. Research on related pyrrolidine-2,4-dione (B1332186) derivatives has successfully utilized this technique to confirm their molecular structures. rsc.orgresearchgate.net

Elemental Analysis Techniques

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This is a fundamental technique used to confirm the empirical formula of a newly synthesized compound. For this compound (C₅H₇NO₂), the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to support the proposed molecular formula.

| **Theoretical Elemental Composition of this compound (C₅H₇NO₂) ** |

| Element |

| Carbon |

| Hydrogen |

| Nitrogen |

| Oxygen |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA would be used to determine the thermal stability of this compound. The resulting data would show the temperature at which the compound begins to decompose and the profile of its mass loss, which can provide information about its decomposition pathway and the presence of any volatile components or solvates.

Computational Chemistry Approaches for Understanding 5 Methylpyrrolidine 2,4 Dione

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and to understand the electronic properties of compounds.

DFT calculations are used to find the most stable conformation of a molecule, its equilibrium geometry, by minimizing its energy. This process involves selecting a functional, such as B3LYP, and a basis set, like 6-311G(d,p), which provide a balance between computational accuracy and efficiency. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, if available, to validate the computational model.

Beyond geometry, DFT is used to calculate various electronic properties. Analysis of the electron density distribution helps in understanding the molecule's chemical attributes and reactivity. DFT serves as the foundation for many other computational analyses, including the calculation of vibrational frequencies, electronic spectra, and the parameters needed for Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses.

Table 1: Key Aspects of DFT Calculations

| Parameter | Description |

| Functional | An approximation used in DFT to describe the exchange-correlation energy, which accounts for quantum mechanical effects. Common examples include B3LYP. |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. The choice of basis set (e.g., 6-31G(d,p)) affects the accuracy of the calculation. |

| Geometry Optimization | A computational process to find the arrangement of atoms that corresponds to the minimum energy, representing the most stable structure of the molecule. |

| Electronic Properties | Includes parameters such as total energy, dipole moment, and the distribution of electron density, which are crucial for understanding molecular behavior. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the nucleophilicity of a molecule. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for characterizing the chemical reactivity and kinetic stability of a molecule.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more reactive and less stable, as it is easier to induce electronic transitions.

The energies of these frontier orbitals and their distribution across the 5-Methylpyrrolidine-2,4-dione molecule can be calculated using methods like DFT to predict its reactivity patterns.

Table 2: Principles of Frontier Molecular Orbital (FMO) Theory

| Orbital | Role in Chemical Reactions | Information Provided |

| HOMO | Electron donor | Characterizes the molecule's nucleophilicity and basicity. |

| LUMO | Electron acceptor | Characterizes the molecule's electrophilicity and acidity. |

| HOMO-LUMO Gap | Energy for electronic excitation | Indicates chemical stability and reactivity. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding.

The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. These potential values are then represented by different colors:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These areas often correspond to lone pairs of atoms like oxygen or nitrogen.

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Denotes regions of neutral or near-zero potential.

For this compound, an MEP map would identify the electron-rich oxygen atoms of the carbonyl groups as potential hydrogen bond acceptors and the electron-deficient hydrogen atoms as potential hydrogen bond donors, providing insight into its intermolecular interactions.

Prediction of Activity Spectra for Substances (PASS)

Prediction of Activity Spectra for Substances (PASS) is a computer-aided tool that predicts the biological activity profile of a compound based solely on its 2D structural formula. This in silico approach is based on the principle that a compound's biological activity is a function of its structure.

The PASS software compares the structure of a query molecule against a large training set of known biologically active compounds. It then provides a list of potential biological activities, including pharmacological effects, mechanisms of action, and specific toxicities like mutagenicity or carcinogenicity.

For each predicted activity, PASS calculates two probabilities:

Pa (Probability to be active): The likelihood that the compound exhibits the specified activity.

Pi (Probability to be inactive): The likelihood that the compound does not exhibit the specified activity.

Typically, activities with Pa > Pi are considered probable. If Pa > 0.7, the compound is highly likely to exhibit that activity. If 0.5 < Pa < 0.7, the activity is likely, and the compound may have a structure different from known agents. If Pa < 0.5, the activity is unlikely. PASS can be used in the early stages of drug discovery to identify promising new biological targets for a compound like this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a key tool in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.

The process involves placing the ligand, such as this compound, into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results are ranked based on a docking score, which estimates the binding energy; a more negative score typically indicates a stronger and more favorable interaction.

Docking simulations can reveal:

The binding mode and conformation of the ligand within the active site.

Key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

The potential of the compound to inhibit or activate the target protein.

This information is crucial for optimizing lead compounds to improve their potency and selectivity.

In Silico Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound early in the drug discovery process. Assessing these properties is critical because poor ADMET profiles are a major cause of late-stage drug development failures.

Computational tools can predict a wide range of ADMET-related properties directly from a molecule's structure:

Absorption: Parameters like intestinal absorption, cell permeability (e.g., Caco-2), and whether the compound adheres to Lipinski's "rule of five," which predicts oral bioavailability.

Distribution: Prediction of properties such as plasma protein

Structure Activity Relationship Sar and Mechanism of Action Studies

Influence of Substituent Position and Type on Biological Activity

The biological activity of pyrrolidine-2,4-dione (B1332186) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. Key positions for modification include the nitrogen atom (N-1), the carbon bearing the acyl group (C-3), and the stereogenic center at C-5.

Substituents at the N-1 Position: Modification at the N-1 position significantly impacts the compound's physicochemical properties and biological activity. For instance, in a series of 3-(α-hydroxybenzylidene)pyrrolidine-2,4-diones designed as herbicides, the introduction of various alkyl groups at the N-1 position modulated their efficacy against different plant species. mdpi.com This suggests that the N-1 substituent can alter properties such as membrane permeability and target engagement.

Substituents at the C-3 Position: The C-3 position is frequently acylated, and this acyl group is a critical determinant of activity. SAR studies on anticonvulsant pyrrolidine-2,5-dione derivatives, a closely related scaffold, revealed that the nature of the substituent at the C-3 position dictates the spectrum of activity. nih.gov For example, derivatives with a 3-benzhydryl or 3-isopropyl group showed potent activity in the subcutaneous pentylenetetrazole (scPTZ) seizure test, whereas 3-methyl substituted and unsubstituted analogues were more effective in the maximal electroshock (MES) test. nih.gov This highlights that even a small alkyl group like methyl can significantly steer the pharmacological profile.

Substituents at the C-5 Position: The C-5 position, which is methylated in the parent compound of interest, is crucial for both potency and selectivity. Research on tetramic acid derivatives has shown that the substituent at C-5 plays a vital role in various biological activities, including antitumor and antibacterial effects. researchgate.net In a study of pyrrolidine-based hybrid molecules targeting acetylcholinesterase (AChE), a compound featuring a methyl group exhibited superior inhibitory activity compared to its unsubstituted counterpart, underscoring the positive contribution of small alkyl substituents at key positions. tandfonline.com

The following table summarizes the influence of various substituents on the biological activity of pyrrolidine-dione derivatives based on published research findings.

| Scaffold/Derivative Class | Substituent & Position | Observed Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| Pyrrolidine-2,5-dione | 3-isopropyl | Anticonvulsant (scPTZ test) | Bulkier alkyl groups at C-3 favor activity in the scPTZ test. | nih.gov |

| Pyrrolidine-2,5-dione | 3-methyl | Anticonvulsant (MES test) | Smaller alkyl groups at C-3 favor activity in the MES test. | nih.gov |

| Pyrrolidine-based hybrid | Methyl group on vinyl sulfone moiety | AChE Inhibition | The methyl-substituted compound (6b) showed ~15% higher inhibition than the unsubstituted version (6a). | tandfonline.com |

| 1,2,4-oxadiazole pyrrolidine (B122466) | 4-chlorophenyl on pyrrolidine ring | Antibacterial (Topoisomerase IV inhibition) | The 4-chlorophenyl group was a common feature in the most active compounds. | nih.gov |

Stereoselectivity in Ligand-Target Interactions

The pyrrolidine ring is a non-planar, saturated scaffold with stereogenic centers, meaning that the three-dimensional arrangement of its atoms and substituents is a critical factor in biological activity. unipa.it The stereochemistry, particularly at the C-5 position, can lead to significant differences in how a molecule interacts with its biological target, a phenomenon known as stereoselectivity.

The non-planar structure of the pyrrolidine ring allows it to adopt various conformations, a characteristic sometimes referred to as "pseudorotation". unipa.it This conformational flexibility, combined with the fixed spatial orientation of substituents on stereocenters, allows different stereoisomers to present distinct three-dimensional pharmacophores to a target protein. Consequently, one enantiomer or diastereomer may bind with high affinity, while the other binds weakly or not at all.

A compelling example of stereoselectivity is observed in tetramic acid derivatives, where the absolute configuration at the C-5 position dictates the compound's biological function. researchgate.net Research has demonstrated that for certain analogues, the (R)-configuration at C-5 is essential for anti-biofilm activity, whereas the (S)-configuration confers potent antitumor properties. researchgate.net This stark difference in activity between enantiomers underscores the highly specific, three-dimensional nature of the interactions between the ligand and its biological target. Such findings are pivotal for drug design, as they necessitate stereoselective synthesis to produce the desired, biologically active isomer while avoiding inactive or potentially off-target isomers. nih.gov

Pharmacophore Elucidation

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com For the pyrrolidine-2,4-dione scaffold, pharmacophore models help to distill the key structural elements required for interaction with various biological targets. These models are typically generated from a set of known active compounds or from the crystal structure of a ligand-receptor complex. mdpi.comnih.gov

A typical pharmacophore model for a pyrrolidine-2,4-dione derivative would include several key features:

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygens at the C-2 and C-4 positions are prominent hydrogen bond acceptors, capable of forming strong interactions with hydrogen bond donor residues (e.g., Arginine, Lysine, Serine) in a protein's active site.

Hydrogen Bond Donor (HBD): The proton on the ring nitrogen (N-1) can act as a hydrogen bond donor, which is a crucial interaction point for many inhibitors.

Hydrophobic/Aromatic Features: Substituents at the C-3, C-5, and N-1 positions often contribute hydrophobic or aromatic features. These groups can engage in van der Waals or pi-stacking interactions within hydrophobic pockets of the target protein, significantly enhancing binding affinity.

For example, a five-point pharmacophore model (DDHRR_1) developed for a series of matrix metalloproteinase-9 (MMP-9) inhibitors, which included pyrrolidine-based compounds, consisted of one hydrogen bond donor, two hydrogen bond acceptors, and two aromatic ring features. nih.gov The successful application of such models in virtual screening campaigns demonstrates their utility in identifying novel and potent inhibitors. researchgate.netfip.org

The table below outlines the conceptual pharmacophoric features of the 5-methylpyrrolidine-2,4-dione scaffold.

| Pharmacophoric Feature | Structural Origin on Scaffold | Potential Interaction with Target |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen at C-2 | Forms H-bonds with donor residues (e.g., -NH, -OH) |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen at C-4 | Forms H-bonds with donor residues (e.g., -NH, -OH) |

| Hydrogen Bond Donor (HBD) | Amide proton at N-1 | Forms H-bonds with acceptor residues (e.g., C=O, -COO⁻) |

| Hydrophobic Feature | Methyl group at C-5 | Engages in van der Waals interactions in hydrophobic pockets |

| Hydrophobic/Aromatic Feature | Substituent at C-3 | Engages in hydrophobic or pi-stacking interactions |

Computational Modeling in SAR Derivation

Computational modeling is an indispensable tool in modern drug discovery for deriving and rationalizing SAR. journaljpri.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics (MD) simulations provide profound insights into how chemical structure translates into biological function.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. ijnrd.org By analyzing various molecular descriptors (e.g., electronic, steric, and lipophilic parameters), QSAR models can predict the activity of novel compounds and guide the design of more potent analogues. For example, QSAR analyses of antimicrobial agents have revealed that parameters like electronic energy and molecular connectivity indices are critical in governing their activity. nih.gov These models can help prioritize which derivatives of this compound should be synthesized and tested.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. journaljpri.comnih.gov This technique allows researchers to visualize potential binding modes, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and estimate the binding affinity. nih.gov For instance, docking studies on thiazolidine-2,4-dione derivatives targeting the VEGFR-2 protein successfully rationalized the high inhibitory activity of the most potent compounds by revealing their optimal fit and interactions within the ATP-binding pocket. nih.gov Such studies are crucial for understanding how substituents on the pyrrolidine-2,4-dione ring can enhance or diminish binding to a specific target.

Binding Assays with Specific Biological Targets (Proteins, Receptors)

Binding assays are experimental techniques used to quantify the interaction between a ligand and its biological target. These assays provide critical data, such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), which are fundamental to SAR studies. Derivatives of the pyrrolidine scaffold have been evaluated against a wide array of biological targets.

For example, pyrrolidine-based hybrid molecules have been tested as inhibitors of enzymes implicated in neurodegeneration. tandfonline.com In these studies, compound 6b , which contains a methyl group, was identified as a potent dual inhibitor of human carbonic anhydrase II (hCA II) and acetylcholinesterase (AChE), with Kᵢ values of 75.79 nM and 43.17 nM, respectively. tandfonline.com

In the context of metabolic disorders, N-acetylpyrrolidine derivatives have been screened for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. Compound 4a (N-(benzyl)-2-acetylpyrrolidine) showed potent inhibition of α-glucosidase with an IC₅₀ value of 0.52 mM. nih.gov Furthermore, other pyrrolidine derivatives have demonstrated potent antibacterial activity by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, with IC₅₀ values in the low micromolar to nanomolar range. nih.gov

The following interactive data table presents a summary of binding assay results for various pyrrolidine derivatives against specific biological targets.

| Compound Class | Target Protein/Enzyme | Assay Value (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Pyrrolidine-based hybrid (6b) | Acetylcholinesterase (AChE) | 43.17 ± 10.44 nM (Kᵢ) | tandfonline.com |

| Pyrrolidine-based hybrid (6b) | Human Carbonic Anhydrase II (hCA II) | 75.79 ± 2.83 nM (Kᵢ) | tandfonline.com |

| N-acetylpyrrolidine derivative (4a) | α-Glucosidase | 0.52 ± 0.02 mM (IC₅₀) | nih.gov |

| 1,2,4-oxadiazole pyrrolidine (22c) | E. coli Topoisomerase IV | 8.2 µM (IC₅₀) | nih.gov |

| 1,2,4-oxadiazole pyrrolidine (22c) | E. coli DNA Gyrase | 120 ± 10 nM (IC₅₀) | nih.gov |

| Rhodanine-spirooxindole pyrrolidine (42f) | α-Amylase | 1.57 ± 0.10 µg/mL (IC₅₀) | nih.gov |

Potential Applications in Advanced Materials Science

Role in Polymer Chemistry

The pyrrolidine-2,4-dione (B1332186) scaffold is a candidate for integration into polymer backbones to impart specific properties. The presence of the lactam (a cyclic amide) functionality allows it to be considered for polymerization reactions. Polyamides, known for their high performance, are typically synthesized through the step-growth polycondensation of diacids with diamines or the ring-opening polymerization of lactams. nih.gov

The incorporation of heterocyclic units into polymer chains is a known strategy to enhance thermal stability, mechanical strength, and solubility. ncl.res.inresearchgate.net While direct polymerization of 5-Methylpyrrolidine-2,4-dione is not extensively documented, its structure suggests potential as a monomer. For instance, modified aromatic polyamides have been synthesized to improve solubility and processability by incorporating bulky side groups or flexible linkages. ncl.res.inresearchgate.net The methyl group on the this compound ring could similarly influence chain packing and solubility.

Furthermore, bio-based monomers are increasingly sought for creating sustainable engineering plastics. rsc.org Compounds like 2,5-furandicarboxylic acid (FDCA) are being used as renewable substitutes for petroleum-based resources in polyamide synthesis. rsc.org The synthesis of polyamides from monomers derived from natural sources, such as amino acids, has also been explored. nih.gov This trend highlights the potential for deriving monomers from versatile heterocyclic scaffolds like this compound.

| Polymer Type | Relevant Monomer Class | Potential Contribution of a Dione (B5365651) Monomer | Reference |

|---|---|---|---|

| Polyamides | Lactams, Diamines, Dicarboxylic Acids | Introduce rigidity, polarity, and potentially improved thermal stability. | nih.gov |

| High-Performance Aromatic Polyamides | Heterocyclic Diamines/Diacids | Enhance solubility and processability through structural modification. | researchgate.net |

| Bio-based Polyamides | Amino Acids, Furan derivatives | Serve as a versatile, potentially bio-derivable heterocyclic building block. | rsc.orgnih.gov |

Precursors for Novel Materials

The pyrrolidine (B122466) ring is a significant scaffold in the design and synthesis of new functional molecules due to its versatile chemical nature. researchgate.netresearchgate.net As a derivative, this compound serves as a valuable precursor for creating more complex, novel materials. The dione functionality provides reactive sites for various chemical transformations.

Syntheses of pyrrolidine-2,4-diones (also known as tetramic acids) and their derivatives have been established, showcasing the chemical accessibility of this class of compounds. rsc.org The core structure can be modified through reactions like condensation with aldehydes to yield derivatives with extended conjugation, a property often sought in materials for optical or electronic applications. rsc.org

The pyrrolidine-2,5-dione scaffold, structurally similar to the 2,4-dione, has been extensively used to synthesize a wide range of biologically active compounds. nih.gov These synthetic strategies often involve cyclization reactions from various precursors or the functionalization of the pre-formed pyrrolidine ring. nih.gov Such methodologies could be adapted for this compound to create a library of derivatives. These new molecules could then be screened for applications in materials science, such as organic semiconductors, polymer additives, or components of functional composites. The ability to introduce diverse substituents onto the pyrrolidine ring allows for the fine-tuning of the final material's physical and chemical properties.

Applications in Liquid Crystal Development (General Dione Relevance)

While this compound itself is not a liquid crystal, its core dione structure is relevant to the design of mesogenic molecules. Liquid crystals are materials that exhibit phases between those of a conventional liquid and a solid crystal. mdpi.com Their properties are highly dependent on molecular structure, particularly the presence of rigid cores and flexible terminal groups. nih.gov

Heterocyclic compounds are frequently incorporated into the rigid core of liquid crystal molecules. ajchem-a.com The presence of heteroatoms and polar groups, such as the carbonyl groups in a dione structure, can increase the molecular dipole moment and dielectric anisotropy. ajchem-a.com These are critical parameters for the performance of liquid crystal displays (LCDs), particularly those used in active matrix technology. sci-hub.se

Research has shown that molecules containing dione moieties can exhibit liquid crystalline properties. For example, new rod-shaped liquid crystal compounds incorporating a thiazolidine-2,4-dione ring have been synthesized and shown to display enantiotropic nematic and smectic phases. jmchemsci.com Similarly, bent-shaped liquid crystals have been synthesized from 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione, with a derivative showing a nematic phase. ajchem-a.com The polar cyano terminal group in this derivative was noted to contribute a large dipole moment, enhancing the liquid crystal properties. ajchem-a.com The introduction of polar functional groups into dione-based structures has been shown to be effective for generating ferroelectric nematic phases, which are of significant interest for advanced display technologies. rsc.org

The general principle is that a rigid, polar core like a pyrrolidine-dione can be functionalized with appropriate terminal groups (e.g., alkoxy chains) to induce mesophase behavior. jmchemsci.com The specific structure of this compound offers a potential starting point for designing new liquid crystals, where the dione part would contribute to the necessary core polarity and rigidity.

| Dione-Containing Core Structure | Resulting Liquid Crystal Phase | Key Structural Feature | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione | Nematic, Smectic | Rod-shaped molecule with alkoxy chains. | jmchemsci.com |

| 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione derivative | Nematic | Bent-shaped molecule with a polar cyano terminal group. | ajchem-a.com |

| 1,3-Dioxane derivative | Ferroelectric Nematic | High molecular dipole moment (>8.5 D). | rsc.org |

Role in Agrochemical Research

Herbicide Development

The pyrrolidine-2,4-dione (B1332186) scaffold, a core component of natural tetramic acids, has emerged as a promising template for the development of novel herbicides. Researchers have synthesized a variety of derivatives and have identified several compounds with significant herbicidal activity.

A series of 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones have been synthesized and evaluated for their herbicidal properties. These compounds, which possess a tricarbonylmethane unit, have demonstrated high herbicidal activity against both annual dicotyledonous and monocotyledonous plants. nih.gov Notably, some of these compounds exhibited greater inhibitory activity and comparable bleaching effects to the commercial herbicide sulcotrione (B48614) under laboratory conditions. nih.gov The mechanism of action for this class of compounds is believed to be the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone (B1678516) and tocopherol biosynthesis. Inhibition of HPPD leads to the bleaching of new growth in susceptible plants.

Further research into pyrrolidine-2,4-dione derivatives has focused on incorporating an alkyl ether pharmacophore, drawing inspiration from natural tetramic acids. bohrium.com This approach has yielded compounds with evident herbicidal activities, underscoring the potential of the pyrrolidine-2,4-dione core in creating effective weed management solutions. bohrium.com

The following table summarizes the herbicidal activity of selected 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-dione derivatives against Echinochloa crusgalli (a common monocot weed) and Brassica napus (a dicot plant).

| Compound ID | R1 Substituent | R2 Substituent | Inhibition Rate (%) against Echinochloa crusgalli at 10 µg/L | Inhibition Rate (%) against Brassica napus at 10 µg/L |

| 3a | 3-NO2 | Me | 79.6 | Lower Activity |

| 3b | 4-NO2 | Me | High | Lower Activity |

| 3c | 2-Cl | Me | High | Lower Activity |

| 3d | 3-Cl | Me | High | Lower Activity |

| 3e | 4-Cl | Me | High | Lower Activity |

Inhibition of Photosynthetic Systems

The inhibition of photosynthesis is a well-established mode of action for many commercial herbicides. While the primary mechanism for some herbicidal pyrrolidine-2,4-dione derivatives appears to be HPPD inhibition, the possibility of interference with photosynthetic systems is also a subject of investigation for related chemical structures.

While direct evidence linking 5-Methylpyrrolidine-2,4-dione or its close derivatives to the inhibition of photosynthetic systems is not prominent in the reviewed literature, the study of related heterocyclic compounds indicates that this mechanism remains a potential area of interest for future research in the development of new herbicides based on the pyrrolidine-2,4-dione scaffold.

Pest Control Agents

The biological activity of the pyrrolidine-2,4-dione moiety extends beyond herbicidal effects, with research indicating its potential in the development of agents for pest control. Specifically, certain derivatives have been synthesized and evaluated for their larvicidal activity against mosquitoes.

In one study, a series of pyrrolidine-2,4-dione derivatives were synthesized and tested against the second instar larvae of Culex quinquefasciatus, a common mosquito vector for various diseases. nih.gov Several of the synthesized compounds demonstrated notable larvicidal activity. nih.gov For example, compound 1e exhibited a median lethal concentration (LD50) of 26.06 µg/mL, and compound 1f had an LD50 of 26.89 µg/mL, both of which were comparable to the commercial insecticide permethrin (B1679614) (LD50: 26.14 µg/mL). nih.gov

The following table presents the larvicidal activity of selected pyrrolidine-2,4-dione derivatives against Culex quinquefasciatus.

| Compound ID | Mortality (%) at 100 µg/mL | LD50 (µg/mL) |

| 1a | 86 | - |

| 1b | 61 | - |

| 1c | - | 27.91 |

| 1d | 70-78 | 53.06-54.22 |

| 1e | 100 | 26.06 |

| 1f | 100 | 26.89 |

| 1g | 70-78 | 53.06-54.22 |

| 1h | 70-78 | 53.06-54.22 |

| Permethrin (Control) | - | 26.14 |

These findings highlight the potential of the pyrrolidine-2,4-dione chemical structure as a foundation for the development of new insecticides. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Agents for Unmet Medical Needs

The pyrrolidine-2,4-dione (B1332186) scaffold is a versatile heterocyclic structure that has been identified in a variety of biologically active compounds, suggesting its potential as a privileged scaffold in medicinal chemistry. Derivatives of the closely related pyrrolidine-2,5-dione have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. nih.gov This inherent biological activity within the broader class of pyrrolidinediones provides a strong rationale for the focused investigation of 5-Methylpyrrolidine-2,4-dione and its derivatives as potential therapeutic agents for diseases with significant unmet medical needs.

Unmet medical needs can be defined as conditions for which no satisfactory method of diagnosis, prevention, or treatment exists, or where the available therapies have significant limitations in terms of efficacy, safety, or patient compliance. The development of novel therapeutic agents based on the this compound scaffold could offer innovative solutions in several key therapeutic areas. For instance, the structural features of this compound could be optimized to target specific pathways implicated in neurodegenerative diseases, certain cancers, or inflammatory disorders where current treatments are inadequate. The exploration of structure-activity relationships (SAR) by modifying the substituents on the pyrrolidinedione ring will be crucial in identifying lead compounds with improved potency and selectivity for desired biological targets.

Addressing Antibiotic Resistance through New Modes of Action

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new classes of antibiotics with novel mechanisms of action. The pyrrolidinedione scaffold has emerged as a promising framework for the development of such agents. Natural products containing the pyrrolidinedione core, such as moiramide B and andrimid, have been identified as a new class of antibiotics that target bacterial fatty acid biosynthesis. nih.gov This pathway is essential for bacterial survival and represents a target that is distinct from those of many currently used antibiotics.

Furthermore, research has identified pyrrolidinediones as inhibitors of the bacterial enzyme MurA, which is a critical component in the early stages of cell wall peptidoglycan biosynthesis. nih.gov The inhibition of this pathway disrupts the integrity of the bacterial cell wall, leading to cell death. The potential for this compound derivatives to act on these or other novel bacterial targets offers a significant opportunity to develop antibiotics that can overcome existing resistance mechanisms. Future research should focus on elucidating the precise molecular interactions between this compound derivatives and their bacterial targets to optimize their antibacterial activity and spectrum.

| Potential Antibacterial Modes of Action for Pyrrolidinedione Scaffolds | Bacterial Target | Significance |

| Inhibition of Fatty Acid Biosynthesis | Acetyl-CoA Carboxylase | Novel mechanism of action, potentially effective against resistant strains. nih.gov |

| Inhibition of Peptidoglycan Synthesis | MurA Enzyme | Targets an essential pathway for bacterial cell wall formation. nih.gov |

Exploration of New Biological Targets

A critical aspect of future research on this compound will be the identification and validation of its biological targets. Target identification is a crucial step in understanding the mechanism of action of a compound and for its rational development as a therapeutic agent. nih.gov Computational approaches, such as inverse docking and similarity-based screening, can be employed to predict potential protein targets for the this compound scaffold by comparing its structure to known ligands in biological databases. f1000research.com

Experimentally, techniques like affinity chromatography-mass spectrometry and activity-based protein profiling can be used to isolate and identify the specific proteins that interact with this compound in a cellular context. mdpi.com The exploration of new biological targets could reveal previously unknown therapeutic applications for this compound. For example, the pyrrolidinedione scaffold may interact with kinases, proteases, or other enzyme families that are implicated in a wide range of diseases. The identification of such novel targets will open up new avenues for drug discovery and development based on the this compound core structure.

Advanced Computational-Experimental Integration in Drug Discovery

The integration of computational and experimental approaches has become indispensable in modern drug discovery, accelerating the identification and optimization of lead compounds. mdpi.com For this compound, a synergistic application of these methods will be essential for its successful development.

Computational approaches that can be applied include:

Quantitative Structure-Activity Relationship (QSAR) modeling: To establish correlations between the chemical structure of this compound derivatives and their biological activity, guiding the design of more potent analogs. mdpi.com

Molecular Docking: To predict the binding modes of this compound derivatives within the active sites of their biological targets, providing insights into the key molecular interactions. nih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-target complexes over time, assessing the stability of the interactions and informing on the mechanism of action. nih.gov

These in silico studies can prioritize the synthesis of the most promising compounds, thereby saving time and resources. The predictions from computational models must then be validated through experimental assays to confirm their biological activity and to refine the computational models in an iterative cycle of design, synthesis, and testing. This integrated approach will facilitate a more efficient and rational drug discovery process for this compound.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly being incorporated into pharmaceutical manufacturing to minimize environmental impact and improve sustainability. The development of environmentally benign synthetic routes for this compound is a crucial future research direction. This includes the use of renewable starting materials, safer solvents, and catalytic methods to reduce waste and energy consumption. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methylpyrrolidine-2,4-dione, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted amines with diketones, followed by oxidation. Key optimization parameters include:

- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but require controlled heating to avoid side reactions.

- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate ring closure .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes unwanted hydrolysis .

- Example Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclocondensation | Ethylenediamine, 1,2-diketone, ZnCl₂, DMF, 100°C | 60–75% | |

| Oxidation | H₂O₂/AcOH, RT, 12h | 85–90% |

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify methyl group positions and ring conformation. For example, the methyl group at C5 appears as a singlet (~1.3 ppm in ¹H NMR) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry by confirming bond angles and spatial arrangement .

- IR Spectroscopy : Confirms carbonyl stretching frequencies (1700–1750 cm⁻¹ for the dione moiety) .

- Resolution of Contradictions : Compare experimental data with computational predictions (e.g., DFT) or literature analogs. Steric effects from the methyl group may cause deviations in expected splitting patterns .

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use a factorial design to systematically test variables:

- Factors : pH (2–12), temperature (25–80°C), and incubation time (0–72h).

- Response Variables : Degradation rate (HPLC monitoring) and structural integrity (FT-IR) .

- Control : Include inert atmosphere (N₂) to isolate oxidative vs. hydrolytic degradation pathways .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the ring-opening reactions of this compound with nucleophiles?

- Methodological Answer :

- Step 1 : Use kinetic studies (e.g., stopped-flow UV-Vis) to determine rate constants for nucleophilic attack at C2 vs. C4 positions.

- Step 2 : Isotopic labeling (¹⁸O) tracks oxygen migration during ring opening, clarifying intermediate formation .

- Step 3 : Computational modeling (DFT) identifies transition states and charge distribution effects from the methyl substituent .

Q. How can computational methods like DFT be applied to study the electronic structure of this compound, and what parameters are critical for modeling?

- Methodological Answer :

- Basis Sets : Use 6-31G(d,p) for geometry optimization and B3LYP hybrid functional for energy calculations.

- Solvent Effects : Include implicit solvation (e.g., PCM model) to account for polarity in biological assays .

- Critical Parameters : Methyl group hyperconjugation alters electron density at carbonyl groups, impacting reactivity .

Q. What strategies resolve discrepancies in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Control for Solubility : Use DMSO concentrations ≤1% to avoid solvent interference in cell-based assays .

- Data Normalization : Adjust for batch-to-batch variability in compound purity via LC-MS quantification .

Theoretical and Experimental Integration

Q. How should researchers link mechanistic hypotheses to experimental design when studying this compound’s reactivity?

- Methodological Answer :

- Guiding Principle : Align hypothesis (e.g., "methyl group enhances electrophilicity at C4") with observable outcomes (e.g., kinetic isotope effects) .

- Experimental Framework : Design kinetic isotope effect (KIE) studies using deuterated analogs to validate computational predictions .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.